Cas no 54881-13-9 (1-Benzylazetidin-3-ol)
1-Benzylazetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Benzylazetidin-3-ol
- 1-Benzyl-3-azetidinol
- 1-Benzyl-azetidin-3-ol
- ?1-Benzyl-azetidin-3-ol
- 1-Benzyl-3-hydroxyazetidi...
- 1-Benzyl-3-hydroxyazetidine
- 1-benzylazetidin-1-ol
- 1-BENZYLAZETIDINE-3-OL
- N-BENZYL-3-HYDROXYAZETIDINE
- N-benzylazetidin-3-ol
- 1-benzyl 3-hydroxy-azetidine
- 3-AZETIDINOL, 1-(PHENYLMETHYL)-
- PubChem21322
- 1-benzyl-azetidine-3-ol
- AMBZ0203
- 3-Azetidinol,1-(phenylmethyl)-
- 1-BENZYL AZETIDINE-3-OL
- JOXQHYFVXZZGQZ-UHFFFAOYSA-N
- HT793
- BCP20116
- STL557352
- BBL103542
- TRA0007439
- MFCD00963607
- GS-3589
- CHEMBL4590264
- J-504316
- FT-0649220
- 54881-13-9
- EN300-63930
- CS-W002713
- AM20040695
- AC-26724
- AKOS011761687
- PB10180
- F8881-7170
- SY014531
- A7969
- SCHEMBL1565431
- DTXSID10396623
- DB-003173
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- MDL: MFCD00963607
- Inchi: 1S/C10H13NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
- InChI Key: JOXQHYFVXZZGQZ-UHFFFAOYSA-N
- SMILES: OC1CN(CC2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 163.10000
- Monoisotopic Mass: 163.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.188
- Melting Point: No data available
- Boiling Point: 259.2°C at 760 mmHg
- Flash Point: 105.9℃
- Refractive Index: 1.619
- PSA: 23.47000
- LogP: 0.80100
- Solubility: Not available
- Sensitiveness: Air Sensitive
1-Benzylazetidin-3-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
1-Benzylazetidin-3-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzylazetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036925-1g |
1-Benzyl-azetidin-3-ol |
54881-13-9 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 036925-5g |
1-Benzyl-azetidin-3-ol |
54881-13-9 | 97% | 5g |
£32.00 | 2022-03-01 | |
| Fluorochem | 036925-10g |
1-Benzyl-azetidin-3-ol |
54881-13-9 | 97% | 10g |
£61.00 | 2022-03-01 | |
| Fluorochem | 036925-25g |
1-Benzyl-azetidin-3-ol |
54881-13-9 | 97% | 25g |
£120.00 | 2022-03-01 | |
| AstaTech | 53756-1/G |
1-BENZYL-AZETIDIN-3-OL |
54881-13-9 | 95% | 1g |
$66 | 2023-09-17 | |
| AstaTech | 53756-5/G |
1-BENZYL-AZETIDIN-3-OL |
54881-13-9 | 95% | 5g |
$198 | 2023-09-17 | |
| AstaTech | 53756-25/G |
1-BENZYL-AZETIDIN-3-OL |
54881-13-9 | 95% | 25g |
$595 | 2023-09-17 | |
| TRC | B130025-100mg |
1-Benzylazetidin-3-ol |
54881-13-9 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM108187-25g |
1-Benzyl-3-hydroxyazetidine |
54881-13-9 | 95+% | 25g |
$153 | 2021-06-10 | |
| Chemenu | CM108187-100g |
1-Benzyl-3-hydroxyazetidine |
54881-13-9 | 95+% | 100g |
$421 | 2021-06-10 |
1-Benzylazetidin-3-ol Suppliers
1-Benzylazetidin-3-ol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-Benzylazetidin-3-ol
1-Benzylazetidin-3-ol: A Comprehensive Overview
1-Benzylazetidin-3-ol, also known by its CAS number CAS No. 54881-13-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its azetidine ring structure, has garnered attention due to its potential applications in drug discovery and development. The compound's structure, which includes a benzyl group attached to the azetidine ring, contributes to its unique chemical properties and biological activity.
The synthesis of 1-Benzylazetidin-3-ol involves a series of well-defined organic reactions, including nucleophilic substitution and ring-closing processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound, making it more accessible for research purposes. The compound's structural features, such as the hydroxyl group at the 3-position and the benzyl substituent at the 1-position, play a crucial role in its reactivity and biological interactions.
Recent studies have highlighted the potential of 1-Benzylazetidin-3-ol as a precursor for various bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and anticancer agents. The compound's ability to undergo various functional group transformations makes it a versatile building block in medicinal chemistry.
In terms of biological activity, 1-Benzylazetidin-3-ol has shown promising results in preliminary assays targeting enzyme inhibition and cellular activity. Its interaction with key biological targets, such as proteases and kinases, has been investigated using advanced techniques like X-ray crystallography and molecular docking studies.
The pharmacokinetic properties of 1-Benzylazetidin-3-ol have also been studied to assess its suitability as a drug candidate. Preclinical data indicate that the compound exhibits moderate absorption and distribution profiles, with potential for further optimization through structural modifications.
In conclusion, 1-Benzylazetidin-3-ol, with its unique chemical structure and promising biological activity, represents a valuable compound in contemporary drug discovery efforts. Ongoing research continues to uncover new insights into its potential applications, solidifying its position as an important molecule in the field of organic chemistry and pharmacology.
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